Benzo[d]isothiazol-7-ylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[d]isothiazol-7-ylmethanamine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the larger family of isothiazoles, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of the benzo ring fused to the isothiazole core enhances its chemical stability and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzo[d]isothiazol-7-ylmethanamine typically involves the cyclization of appropriate precursors containing nitrogen and sulfur. One common method involves the reaction of 2-aminobenzenethiol with formaldehyde under acidic conditions to form the isothiazole ring. Another approach is the intramolecular cyclization of N-(2-halophenyl)thioureas in the presence of a base, which facilitates the formation of the C-S bond necessary for the isothiazole ring .
Industrial Production Methods
Industrial production of this compound often employs scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Benzo[d]isothiazol-7-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the isothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives and other substituted benzo[d]isothiazoles.
Wissenschaftliche Forschungsanwendungen
Benzo[d]isothiazol-7-ylmethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of benzo[d]isothiazol-7-ylmethanamine involves its interaction with specific molecular targets. For instance, in the context of its antimalarial activity, it inhibits the enzyme 2-C-methyl-D-erythritol-4-phosphate cytidyltransferase (IspD) in the methylerythritol phosphate (MEP) pathway. This inhibition prevents the synthesis of essential isoprenoid precursors, thereby disrupting the growth and survival of the malaria parasite . The compound binds to the active site of the enzyme, forming a stable complex that inhibits its activity .
Vergleich Mit ähnlichen Verbindungen
Benzo[d]isothiazol-7-ylmethanamine can be compared to other isothiazole derivatives:
Benzo[d]isothiazol-3(2H)-ones: These compounds also contain the isothiazole ring but differ in their substitution patterns and biological activities.
Benzothiazoles: Contain a sulfur atom in a different position relative to the nitrogen, leading to distinct chemical and biological properties.
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Eigenschaften
Molekularformel |
C8H8N2S |
---|---|
Molekulargewicht |
164.23 g/mol |
IUPAC-Name |
1,2-benzothiazol-7-ylmethanamine |
InChI |
InChI=1S/C8H8N2S/c9-4-6-2-1-3-7-5-10-11-8(6)7/h1-3,5H,4,9H2 |
InChI-Schlüssel |
JZMQETCFFFDRLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)CN)SN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.